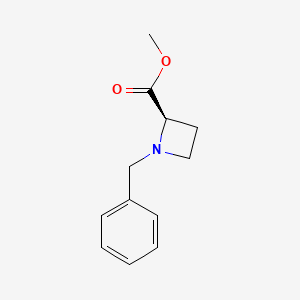

methyl (2R)-1-benzylazetidine-2-carboxylate

Description

Methyl (2R)-1-benzylazetidine-2-carboxylate (CAS: 18085-37-5) is a chiral azetidine derivative characterized by a four-membered nitrogen-containing ring (azetidine) substituted with a benzyl group at position 1 and a methyl ester at position 2. Its molecular formula is C₁₂H₁₅NO₂, with a molar mass of 205.25 g/mol . Key physicochemical properties include:

The compound is synthesized via reactions involving LaCl₃ in toluene or LiAlH₄ in tetrahydrofuran (THF), with yields exceeding 90% under optimized conditions . Its stereochemistry (R-configuration at position 2) is critical for applications in asymmetric synthesis and medicinal chemistry, particularly in modulating receptor binding .

Properties

IUPAC Name |

methyl (2R)-1-benzylazetidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-7-8-13(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFFWKWHYDAMKP-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-1-benzylazetidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with an appropriate ester, followed by cyclization under basic conditions. The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-1-benzylazetidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxycarboxylic acids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 205.253 g/mol

- IUPAC Name : methyl (2R)-1-benzylazetidine-2-carboxylate

- SMILES Notation : COC(=O)[C@@]1(C)CCN1CC1=CC=CC=C1

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows for the synthesis of various derivatives through reactions such as:

- Nucleophilic Substitution : The ester group can be modified to introduce different functional groups.

- Cyclization Reactions : It can participate in cyclization to form more complex cyclic structures, which are crucial in drug discovery.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Some notable aspects include:

- Synthesis of Azetidine Derivatives : Azetidine derivatives are known for their biological activity, including anti-cancer and anti-inflammatory properties. This compound can be used to synthesize these derivatives efficiently .

- Chiral Auxiliary Role : It can act as a chiral auxiliary in asymmetric synthesis, providing a means to produce enantiomerically pure compounds that are often required for pharmaceutical applications.

Precursor for Other Compounds

This compound is utilized as a precursor in the synthesis of various biologically active molecules. For instance:

- Azetidine-2-carboxylic Acid : A synthetic route has been established where this compound is converted into (S)-azetidine-2-carboxylic acid, which is valuable in pharmaceutical development due to its biological properties .

Case Studies and Research Findings

Several studies highlight the utility of this compound in research:

Mechanism of Action

The mechanism of action of methyl (2R)-1-benzylazetidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Enantiomeric and Diastereomeric Variants

Key Insights :

- The R/S enantiomers exhibit identical physical properties but differ in biological activity due to chiral recognition in enzymatic systems .

- Positional isomerism (2- vs. 3-carboxylate) impacts ring strain and synthetic utility. For example, 3-carboxylate derivatives are less strained but may exhibit lower reactivity in cycloaddition reactions .

Ring Size and Functional Group Analogues

Key Insights :

- Aziridine analogues (3-membered rings) are more reactive due to high ring strain, making them suitable for electrophilic substitutions but less stable under physiological conditions .

- Piperidine derivatives (6-membered rings) offer better conformational flexibility and metabolic stability, often preferred in drug design .

Substituent-Modified Analogues

Key Insights :

Key Insights :

- LaCl₃-based methods are efficient for azetidine synthesis, whereas thionyl chloride is preferred for aziridine derivatives .

Biological Activity

Methyl (2R)-1-benzylazetidine-2-carboxylate, an organic compound belonging to the azetidine class, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅NO₂

- Molecular Weight : 205.253 g/mol

- CAS Number : 205443-23-8

The compound features a four-membered nitrogen-containing heterocycle, which is significant for its reactivity and interaction with biological targets.

This compound acts primarily by modulating enzyme activity through binding to specific receptors or enzymes. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The stereochemistry of the compound plays a crucial role in determining its biological effects and interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro, demonstrating promising results against several cancer cell lines. The underlying mechanisms may involve apoptosis induction and cell cycle arrest.

Research Findings

A summary of key findings from recent studies:

Case Studies

Case studies provide valuable insights into the practical applications and effectiveness of this compound in real-world contexts:

-

Antimicrobial Efficacy :

- A clinical study assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load when treated with this compound, highlighting its potential as an alternative therapeutic agent.

-

Cancer Cell Line Studies :

- In vitro experiments on breast cancer cell lines demonstrated that this compound induced apoptosis at concentrations lower than those required for traditional chemotherapeutics, suggesting a favorable therapeutic index.

-

Synthetic Applications :

- Researchers have utilized this compound as a building block in organic synthesis, demonstrating its versatility in creating more complex molecules with potential biological activities.

Q & A

Basic: What are the common synthetic routes for preparing methyl (2R)-1-benzylazetidine-2-carboxylate?

Answer:

A representative synthesis involves the reaction of methyl 1-benzylazetidine-2-carboxylate with 2-amino-2-methylpropan-1-ol in the presence of lanthanum chloride (LaCl₃) as a catalyst. Key steps include:

- Catalyst activation : LaCl₃ is dried under reduced pressure before use to ensure reactivity .

- Reaction conditions : The mixture is stirred in dry toluene at 100°C for 15 minutes, followed by overnight reaction at room temperature .

- Work-up : The product is isolated via filtration over Celite and solvent evaporation. Yield optimization (~93%) is achieved through precise stoichiometry (e.g., 2.0 M n-hexyllithium in hexane) .

Basic: How is the enantiomeric purity of this compound determined?

Answer:

Enantiomeric purity is typically assessed using:

- Chiral HPLC : Employing columns like Chiralpak® IA or IB with a hexane/isopropanol mobile phase. Retention times are compared against racemic standards.

- Chiral shift reagents : Europium-based reagents (e.g., Eu(hfc)₃) in ¹H NMR analysis induce splitting of diagnostic proton signals (e.g., azetidine C2-H) .

- Polarimetry : Specific rotation ([α]D) measurements correlate with literature values for the (2R) configuration .

Advanced: What strategies resolve racemic mixtures during azetidine carboxylate synthesis?

Answer:

Racemate resolution can involve:

- Enantioselective catalysis : Use of chiral ligands (e.g., BINOL derivatives) with LaCl₃ to bias the reaction toward the (2R)-enantiomer .

- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer of a precursor ester.

- Diastereomeric crystallization : Formation of salts with chiral acids (e.g., (R)-(-)-α-methoxyphenylacetic acid) to separate enantiomers .

Advanced: How are crystallographic data contradictions addressed for this compound?

Answer:

Conflicts in X-ray diffraction data (e.g., twinning, disordered atoms) are resolved using:

- SHELX suite : SHELXD for phase problem solutions and SHELXL for refinement. For high-resolution data, anisotropic displacement parameters and twin-law corrections (e.g., BASF scaling) improve model accuracy .

- Validation tools : Programs like PLATON check for missed symmetry and validate hydrogen bonding networks.

- Data integration : Merging datasets from multiple crystals reduces systematic errors .

Methodological: How are reaction yields optimized for azetidine carboxylate synthesis?

Answer:

Yield optimization strategies include:

- Solvent selection : Dry toluene minimizes side reactions (e.g., hydrolysis) and enhances LaCl₃ activity .

- Catalyst loading : Substoichiometric LaCl₃ (10–20 mol%) balances cost and efficiency.

- Temperature control : Initial heating (100°C) activates the catalyst, followed by ambient-temperature reaction to prevent decomposition .

- Quenching protocols : Gradual addition of water (1 mL) avoids exothermic side reactions during work-up .

Advanced: How is stereochemical integrity maintained during functionalization of the azetidine ring?

Answer:

- Protecting groups : Use of Boc (tert-butoxycarbonyl) or benzyl groups prevents racemization at the C2 position during subsequent reactions (e.g., amidation) .

- Low-temperature reactions : Conducting nucleophilic substitutions at 0°C minimizes epimerization.

- Monitoring by ¹³C NMR : Tracking chemical shifts of the carboxylate carbonyl group (δ ~170 ppm) ensures configuration retention .

Basic: What analytical techniques confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR : Diagnostic signals include the azetidine C2-H (δ ~3.8–4.2 ppm, multiplet) and benzyl aromatic protons (δ ~7.2–7.4 ppm) .

- IR spectroscopy : Stretching vibrations for ester C=O (~1740 cm⁻¹) and azetidine C-N (~1250 cm⁻¹) confirm functional groups .

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 234.1365 (C₁₂H₁₅NO₂⁺) .

Advanced: How are computational methods applied to predict physicochemical properties of this compound?

Answer:

- ACD/Labs Percepta : Predicts logP (~1.8), aqueous solubility (~2.1 mg/mL), and pKa (ester carbonyl: ~-3.5) using QSPR models .

- Density Functional Theory (DFT) : Calculates optimized geometries for docking studies (e.g., binding to biological targets) .

- Molecular dynamics simulations : Assess conformational flexibility of the azetidine ring in solution .

Methodological: What safety precautions are critical when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.